![molecular formula C51H51N15O15S B580109 Berninamycin A CAS No. 58798-97-3](/img/structure/B580109.png)
Berninamycin A
Vue d'ensemble
Description
La berninamycine A est un antibiotique cyclique peptidique hautement modifié produit par la bactérie Streptomyces bernensis . Elle appartient à la classe des antibiotiques thiopeptidiques, connus pour leur activité puissante contre les bactéries Gram-positives . La berninamycine A contient deux cycles oxazole et un chromophore pyridothiazolopyridinium unique, ce qui la rend structurellement distincte des autres antibiotiques .
Applications De Recherche Scientifique
La berninamycine A a plusieurs applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. En chimie, elle est utilisée comme composé modèle pour étudier la biosynthèse des thiopeptides et les modifications post-traductionnelles . En biologie, la berninamycine A est étudiée pour son activité antibactérienne puissante contre les bactéries Gram-positives, notamment le Staphylococcus aureus résistant à la méthicilline (SARM) et les entérocoques résistants à la vancomycine (ERV) . En médecine, elle a des applications thérapeutiques potentielles comme antibiotique pour traiter les infections bactériennes . En outre, la berninamycine A est utilisée dans la recherche industrielle pour développer de nouveaux antibiotiques et comprendre les mécanismes de résistance .
Mécanisme d'action
Le principal mécanisme d'action de la berninamycine A implique la liaison à la sous-unité ribosomique 50S bactérienne, ciblant spécifiquement le centre associé à la GTPase . Cette liaison perturbe la synthèse des protéines en interférant avec la fonction du site A ribosomique . La berninamycine A affecte diverses fonctions du ribosome, notamment la liaison des facteurs non ribosomiques et des nucléotides guanine . La structure unique du composé lui permet d'inhiber efficacement la synthèse des protéines bactériennes, ce qui explique son activité antibactérienne puissante .
Mécanisme D'action
Target of Action
Berninamycin A, also known as Berninamycin, is a class of thiopeptide antibiotics with potent activity against Gram-positive bacteria . The primary targets of this compound are the ribosomal subunits of these bacteria .
Mode of Action
This compound inhibits protein biosynthesis in Gram-positive bacteria by binding with ribosomal subunits . More specifically, it binds to the complex of 23S RNA with protein L11, affecting various functions of the ribosomal A site . This interaction disrupts protein synthesis, leading to the antibacterial activity of this compound .
Biochemical Pathways
This compound undergoes massive posttranslational modifications from ribosomally generated preproteins . The berninamycin biosynthetic gene cluster leads to the production of this compound and other variants in different Streptomyces hosts . The production of this compound involves a series of enzymatic reactions, including the action of undefined host-dependent enzymes .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in Gram-positive bacteria . This leads to the antibacterial activity of this compound, making it a potent antibiotic against these types of bacteria .
Action Environment
The action of this compound can be influenced by the environment of the host organism. For example, heterologous expression of the berninamycin biosynthetic gene cluster in different Streptomyces hosts leads to the production of different variants of Berninamycin . This suggests that the environment and genetic background of the host organism can influence the production and action of this compound .
Analyse Biochimique
Biochemical Properties
Berninamycin A interacts with various biomolecules, particularly ribosomal subunits, in its role as an antibiotic . It is involved in the inhibition of protein biosynthesis in Gram-positive bacteria through binding with these ribosomal subunits .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting protein synthesis . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bacterial 50S ribosomal subunit . This binding disrupts protein synthesis at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway related to protein biosynthesis . It interacts with ribosomal subunits, which are crucial components of this pathway .
Méthodes De Préparation
La berninamycine A est généralement produite par l'expression hétérologue de son groupe de gènes biosynthétiques provenant d'espèces de Streptomyces marines . Le groupe de gènes peut être introduit dans différents hôtes modèles terrestres de Streptomyces, conduisant à la production de berninamycine A et d'autres composés apparentés . La voie de synthèse implique la modification post-traductionnelle de préprotéines générées ribosomiquement, conduisant à la formation de la structure thiopeptidique
Analyse Des Réactions Chimiques
La berninamycine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la berninamycine A peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut entraîner la formation d'analogues thiopeptidiques réduits .
Comparaison Avec Des Composés Similaires
La berninamycine A fait partie de la classe des antibiotiques thiopeptidiques, qui comprend d'autres composés tels que la thiostreptone, la nosiheptide et le GE2270 . Ces antibiotiques partagent un cycle central azolé-substitué contenant de l'azote et sont connus pour leur activité puissante contre les bactéries Gram-positives . La berninamycine A est unique en raison de son chromophore pyridothiazolopyridinium et de son mécanisme d'action spécifique . Contrairement à certains autres thiopeptides, la berninamycine A ne présente pas d'activité inhibitrice du protéasome . Cette caractéristique distincte en fait un composé précieux pour l'étude de la synthèse des protéines bactériennes et le développement de nouveaux antibiotiques .
Activité Biologique
Introduction
Berninamycin A is a cyclic thiopeptide antibiotic first isolated from Streptomyces bernensis. It belongs to a class of antibiotics characterized by a complex macrocyclic structure that includes thiazole and oxazole rings. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly against Gram-positive bacteria.
Chemical Structure
The structure of this compound features a central pyridine/tetrapyridine/dehydropiperidine ring with multiple thiazole substituents. The molecular formula is C₁₆H₁₉N₃O₃S₄, and its molecular weight is approximately 397.55 g/mol. The structural complexity contributes to its biological activity, which involves binding to ribosomal subunits and inhibiting protein synthesis in bacteria.
Feature | Description |
---|---|
Molecular Formula | C₁₆H₁₉N₃O₃S₄ |
Molecular Weight | 397.55 g/mol |
Mechanism of Action | Inhibition of protein biosynthesis |
Target Organisms | Gram-positive bacteria |
Mechanism of Action
This compound exerts its antibacterial effects primarily through the inhibition of protein biosynthesis. It binds to the ribosomal RNA and protein complex (23S RNA with protein L11), disrupting the function of the ribosomal A site, similar to other thiopeptides like thiostrepton . Notably, this compound does not exhibit proteasome inhibitory activity, distinguishing it from some other thiopeptides .
Antibacterial Activity
Research has demonstrated that this compound displays significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) against Bacillus subtilis has been reported as 6.3 μM . The compound's efficacy against other pathogens, including Staphylococcus aureus, remains an area of active investigation.
Case Studies and Research Findings
- Antibacterial Efficacy : In a study examining the antibacterial properties of this compound, it was found to be effective against multiple strains of Gram-positive bacteria. The study highlighted its potential in treating infections caused by antibiotic-resistant strains .
- Host-Dependent Expression : Research involving the heterologous expression of the berninamycin gene cluster in different Streptomyces species revealed that variations in expression levels can lead to the production of linear derivatives with differing bioactivities. This suggests that environmental factors may influence the antibiotic's effectiveness .
- Mechanistic Studies : Investigations into the mechanistic aspects of this compound have indicated that it can induce autophagy in host cells, a process that may contribute to its antibacterial effects by enhancing intracellular clearance of pathogens . This property is particularly relevant in the context of treating infections caused by intracellular bacteria such as Mycobacterium tuberculosis.
Comparative Biological Activity
The following table summarizes the biological activities and characteristics of this compound compared to other thiopeptides:
Compound | MIC (μM) | Mechanism of Action | Proteasome Inhibition | Autophagy Induction |
---|---|---|---|---|
This compound | 6.3 | Inhibition of protein synthesis | No | Yes |
Thiostrepton | 0.5 | Inhibition of protein synthesis | Yes | Yes |
Nosiheptide | 1.0 | Inhibition of protein synthesis | Yes | Yes |
This compound represents a promising candidate for further research in antibiotic development due to its unique mechanism of action and effectiveness against Gram-positive bacteria. Its ability to induce autophagy adds an intriguing dimension to its biological activity, potentially enhancing its therapeutic applications. Continued studies on its derivatives and mechanisms will be essential for understanding its full potential in clinical settings.
References
Propriétés
IUPAC Name |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFFHXXVDGAVPH-DKFXDEMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H51N15O15S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58798-97-3 | |
Record name | Berninamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BERNINAMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.